molecular formula C8H12N2O B12924358 2,5-Dimethyl-4-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 856847-41-1

2,5-Dimethyl-4-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12924358
CAS No.: 856847-41-1
M. Wt: 152.19 g/mol
InChI Key: GMTLSNYTOPGZKI-UHFFFAOYSA-N
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Description

4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the allyl and methyl groups in the structure may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of an allyl-substituted hydrazine with a diketone or ketoester. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The pyrazolone ring can be reduced to form a pyrazolidine derivative.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one epoxide or aldehyde derivatives.

    Reduction: Formation of 4-Allyl-2,5-dimethyl-1H-pyrazolidine.

    Substitution: Formation of halogenated or other substituted pyrazolone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,5-dimethyl-1H-pyrazol-3(2H)-one: Lacks the allyl group, which may affect its reactivity and biological activity.

    4-Allyl-2-methyl-1H-pyrazol-3(2H)-one: Similar structure but with fewer methyl groups, potentially altering its chemical properties.

Uniqueness

4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to the presence of both allyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as increased potency or selectivity in drug development.

Properties

CAS No.

856847-41-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,5-dimethyl-4-prop-2-enyl-1H-pyrazol-3-one

InChI

InChI=1S/C8H12N2O/c1-4-5-7-6(2)9-10(3)8(7)11/h4,9H,1,5H2,2-3H3

InChI Key

GMTLSNYTOPGZKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)CC=C

Origin of Product

United States

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